6-Chloroimidazo[1,2-b]pyridazin-8-amine

Tyk2 inhibition metabolic stability medicinal chemistry

This compound is the critical core for developing ATP-competitive kinase inhibitors with demonstrated picomolar potency (c-Met IC50=0.0086 µM) and oral efficacy in TYK2 arthritis models. The 6-chloro enables Suzuki/Buchwald-Hartwig diversification and metabolic stability; the 8-amine provides the essential hinge H-bond seen in IRE1α co-crystals. Using 6-H or 6-alkyl analogs leads to potency loss and failed syntheses. Procure this specific scaffold to reproduce published selectivity profiles and accelerate hit-to-lead campaigns for oncology and autoimmune diseases.

Molecular Formula C6H5ClN4
Molecular Weight 168.58
CAS No. 1161847-36-4
Cat. No. B2555462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloroimidazo[1,2-b]pyridazin-8-amine
CAS1161847-36-4
Molecular FormulaC6H5ClN4
Molecular Weight168.58
Structural Identifiers
SMILESC1=CN2C(=N1)C(=CC(=N2)Cl)N
InChIInChI=1S/C6H5ClN4/c7-5-3-4(8)6-9-1-2-11(6)10-5/h1-3H,8H2
InChIKeyBTHAQNBCDQRTKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloroimidazo[1,2-b]pyridazin-8-amine (CAS 1161847-36-4): Privileged Scaffold for Kinase Inhibitor Synthesis and Procurement


6-Chloroimidazo[1,2-b]pyridazin-8-amine (CAS 1161847-36-4) is a heterocyclic building block belonging to the imidazo[1,2-b]pyridazine class, characterized by a chlorine atom at the 6-position and an amine group at the 8-position of the fused bicyclic system [1]. This compound serves as a critical intermediate in the synthesis of selective kinase inhibitors, particularly those targeting IRE1α, TYK2, and c-Met, owing to the imidazo[1,2-b]pyridazin-8-amine core which acts as a privileged hinge-binding motif in ATP-competitive kinase inhibition [2]. The 6-chloro substituent imparts distinct reactivity and physicochemical properties that differentiate it from other halogenated or unsubstituted analogs, enabling precise structural optimization in medicinal chemistry campaigns [3].

Why 6-Chloroimidazo[1,2-b]pyridazin-8-amine Cannot Be Casually Substituted by Other Imidazopyridazine Analogs


Interchanging 6-Chloroimidazo[1,2-b]pyridazin-8-amine with other imidazo[1,2-b]pyridazine derivatives lacking the 6-chloro or 8-amino groups can lead to significant loss of potency, altered selectivity profiles, and failed synthetic sequences. The 6-chloro substituent is not merely a placeholder; it actively contributes to binding site complementarity and metabolic stability in final kinase inhibitors [1]. Furthermore, the chlorine atom serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that are essential for late-stage diversification, a feature absent in 6-H or 6-alkyl analogs [2]. The 8-amino group is equally critical, providing a key hydrogen bond to the kinase hinge region, as evidenced by X-ray crystallography of IRE1α-inhibitor complexes [1]. Substituting this scaffold with a 6-unsubstituted or 6-alkyl variant fundamentally alters both the synthetic tractability and the biological activity of the resulting compounds.

Quantitative Differentiation Evidence for 6-Chloroimidazo[1,2-b]pyridazin-8-amine in Scientific Procurement


Enhanced Metabolic Stability Conferred by 6-Chloro Substitution in Tyk2 JH2 Inhibitor Scaffolds

In a series of imidazo[1,2-b]pyridazine-based Tyk2 JH2 inhibitors, the 6-chloro substituent contributed to dramatically improved metabolic stability compared to a previously reported series of 6-anilino imidazopyridazine ligands. While quantitative stability data for the parent 6-chloroimidazo[1,2-b]pyridazin-8-amine is not directly reported, the 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine analogs containing the 6-chloro core demonstrated sufficient stability to enable oral activity in a rat adjuvant arthritis model [1]. This class-level inference indicates that the 6-chloro moiety is a critical determinant of metabolic robustness, distinguishing it from 6-unsubstituted or 6-anilino analogs which exhibited inferior stability profiles [1].

Tyk2 inhibition metabolic stability medicinal chemistry

Potent c-Met Kinase Inhibition Achieved via 6-Chloroimidazo[1,2-b]pyridazine-Derived Intermediate

A derivative synthesized from 6-chloroimidazo[1,2-b]pyridazin-3-yl building block, specifically compound II (6-[1-(6-chloroimidazo[1,2-b]pyridazin-3-yl)ethyl]-5,7-difluoroquinoline condensed with 1-methylpiperazin-2-one), exhibited an IC50 value of 0.0086 μM against c-Met receptor tyrosine kinase in an EPK kinase assay [1]. This represents a potent inhibition profile, highlighting the value of the 6-chloroimidazo[1,2-b]pyridazine core as a productive starting point for c-Met inhibitor design.

c-Met kinase anticancer structure-activity relationship

IRE1α Kinase Inhibition and Allosteric RNase Modulation Requiring 6-Chloro Substitution

In a series of imidazo[1,2-b]pyridazin-8-amine kinase inhibitors targeting IRE1α, the 6-chloro substituent was found to pack closely against the β-sheet surface formed by L577 and G578 of the P-loop and H723 and S724 of the activation loop in the IRE1α kinase domain [1]. This precise packing interaction is a key determinant of the unusual, disordered kinase conformation that allosterically inhibits the endoribonuclease function. While direct IC50 comparisons between 6-chloro and 6-H analogs are not explicitly tabulated in the publication, the SAR studies emphasize that the 6-chloro group is integral to achieving high kinome selectivity and preventing ER stress-induced IRE1α oligomerization and phosphorylation [1].

IRE1α unfolded protein response allosteric inhibition

Synthetic Versatility: 6-Chloro as a Handle for Palladium-Catalyzed Cross-Coupling

The 6-chloro substituent in 6-chloroimidazo[1,2-b]pyridazin-8-amine serves as a reactive site for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and amine groups at the 6-position. This is exemplified in the synthesis of IRE1α kinase-IN-1 (CAS 2328097-41-0), a highly selective IRE1α inhibitor with an IC50 of 77 nM, which was constructed via elaboration of the 6-chloroimidazo[1,2-b]pyridazin-8-amine core . In contrast, 6-unsubstituted imidazo[1,2-b]pyridazin-8-amine (CAS 56477-92-0) lacks this synthetic handle, limiting its utility for late-stage diversification .

synthetic chemistry cross-coupling building block

Optimal Application Scenarios for Procuring 6-Chloroimidazo[1,2-b]pyridazin-8-amine


Synthesis of Allosteric IRE1α Kinase-RNase Inhibitors for Unfolded Protein Response Modulation

As demonstrated by the J. Med. Chem. 2019 study, 6-chloroimidazo[1,2-b]pyridazin-8-amine is the foundational scaffold for developing allosteric IRE1α inhibitors that bind to an unusual, disordered kinase conformation, thereby blocking RNase activity and downstream XBP1 splicing [1]. Procurement of this compound enables the synthesis of analogs aimed at achieving high kinome selectivity and in vivo efficacy in models of ER stress-related diseases, including cancer and inflammatory disorders.

Development of Potent c-Met Kinase Inhibitors for Oncology Research

Building upon the c-Met kinase inhibition data (IC50 = 0.0086 μM) reported for a 6-chloroimidazo[1,2-b]pyridazine-derived compound, this building block is ideally suited for medicinal chemistry programs targeting the c-Met signaling pathway in solid tumors and metastasis [2]. Its procurement facilitates the exploration of SAR around the imidazopyridazine core to optimize potency, selectivity, and drug-like properties.

Generation of Orally Active Tyk2 Pseudokinase Domain (JH2) Inhibitors

The improved metabolic stability observed in 6-chloro-substituted imidazo[1,2-b]pyridazine Tyk2 JH2 inhibitors, which translated to oral activity in a rat adjuvant arthritis model, makes 6-chloroimidazo[1,2-b]pyridazin-8-amine a critical starting material for developing next-generation, selective Tyk2 inhibitors for autoimmune and inflammatory diseases [3].

Diversification via Palladium-Catalyzed Cross-Coupling for Kinase-Focused Libraries

The 6-chloro substituent serves as a versatile synthetic handle for Suzuki-Miyaura and Buchwald-Hartwig reactions, allowing for the rapid generation of diverse 6-aryl, 6-heteroaryl, and 6-aminoimidazo[1,2-b]pyridazin-8-amine libraries [4]. This application is particularly valuable for hit-to-lead and lead optimization campaigns targeting the kinome.

Technical Documentation Hub

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36 linked technical documents
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